
Macitentan D4
Overview
Description
Macitentan D4 (deuterated macitentan) is a deuterium-labeled analog of macitentan, a dual endothelin receptor antagonist (ERA) targeting both ETA and ETB receptors. Deuterated compounds like this compound are chemically identical to their non-deuterated counterparts but incorporate deuterium atoms at specific positions, enabling precise detection in pharmacokinetic (PK) studies via mass spectrometry.
Macitentan (ACT-064992), the parent compound, is approved for pulmonary arterial hypertension (PAH). It exhibits slow absorption (median tmax ~8 hours), a half-life of ~16 hours, and a pharmacologically active metabolite, ACT-132577 (aprocitentan), with a prolonged half-life of ~48 hours. This PK profile supports once-daily dosing and sustained receptor blockade . ACT-132577, a depropylated metabolite, contributes significantly to macitentan’s efficacy, while the carboxylic acid metabolite (ACT-373898) has minimal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of macitentan involves several steps, starting from 5-(4-bromophenyl)-4,6-dichloropyrimidine. The process includes nucleophilic substitution reactions, condensation reactions, and the use of various reagents such as potassium tert-butoxide, dimethyl sulfoxide, and sodium hydride . The overall yield of the synthesis is around 52%, with improvements focusing on industrial feasibility and safety .
Industrial Production Methods: Industrial production of macitentan aims to streamline the synthesis process, reduce hazardous reagents, and improve yield. One-pot processes and telescoped synthesis methods have been developed to enhance production efficiency and reduce the time cycle for batch production .
Chemical Reactions Analysis
Types of Reactions: Macitentan undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of metabolites.
Reduction: Less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions are crucial in its synthesis.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, oxygen.
Reduction: Reducing agents like sodium borohydride.
Substitution: Potassium tert-butoxide, sodium hydride, dimethyl sulfoxide.
Major Products: The primary products formed from these reactions include various metabolites and intermediates used in the synthesis of macitentan .
Scientific Research Applications
Macitentan D4 has several scientific research applications:
Chemistry: Used as a model compound to study the effects of deuterium substitution on drug metabolism and stability.
Biology: Investigated for its role in modulating endothelin receptors and its impact on cellular signaling pathways.
Industry: Utilized in the development of more stable and effective pharmaceutical formulations.
Mechanism of Action
Macitentan D4 exerts its effects by binding to endothelin A and endothelin B receptors, blocking the signaling pathways mediated by endothelin-1 and endothelin-2 . This inhibition reduces vasoconstriction and cell proliferation, which are key factors in the pathogenesis of pulmonary arterial hypertension. The molecular targets include G protein-coupled receptors, leading to decreased intracellular calcium levels and reduced vascular remodeling .
Comparison with Similar Compounds
Pharmacokinetic and Pharmacodynamic Profiles
Table 1: Pharmacokinetic Comparison of Macitentan and Other ERAs
Key Findings:
- Macitentan vs. Bosentan : Macitentan’s longer half-life and lower hepatotoxicity risk (3.4% vs. bosentan’s 10–15% liver enzyme elevation incidence) make it safer for long-term use. Bosentan requires twice-daily dosing and frequent liver monitoring .
- Macitentan vs. Ambrisentan : Macitentan’s dual receptor blockade may offer broader hemodynamic benefits, though ambrisentan’s ETA selectivity reduces ETB-mediated side effects (e.g., fluid retention). Both have once-daily dosing, but macitentan’s active metabolite extends therapeutic coverage .
- Macitentan vs. Sitaxsentan : Sitaxsentan (ETA-selective) was withdrawn due to hepatotoxicity, underscoring macitentan’s improved safety profile .
Efficacy and Clinical Outcomes
Receptor Binding and Mechanism of Action
Macitentan’s unique binding kinetics differentiate it from other ERAs:
- Hydrophobic Interactions : Dominates receptor engagement, leading to slow dissociation (t½ ~30 minutes vs. bosentan’s ~2 minutes) and insurmountable antagonism .
- Minimal Electrostatic Forces : Reduces dependency on ionic bonds, enhancing stability in tissue environments .
- Dual Receptor Blockade : Unlike ambrisentan (ETA-selective), macitentan’s dual ETA/ETB inhibition may mitigate ETB-mediated vasoconstriction and fibrosis .
Biological Activity
Macitentan D4, a deuterated form of macitentan, is a potent dual endothelin receptor antagonist (ERA) that targets both endothelin A (ETA) and endothelin B (ETB) receptors. It has been primarily investigated for its efficacy in treating pulmonary arterial hypertension (PAH) and related conditions. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Macitentan acts by blocking the effects of endothelin-1, a potent vasoconstrictor that plays a significant role in the pathophysiology of PAH. By inhibiting both ETA and ETB receptors, macitentan leads to:
- Vasodilation : Reduces pulmonary vascular resistance (PVR) and mean pulmonary arterial pressure (mPAP).
- Improved Cardiac Output : Enhances cardiac index (CI) and exercise capacity in patients with PAH.
Meta-Analysis Findings
A meta-analysis encompassing seven randomized controlled trials (RCTs) and four non-RCTs involving 2,769 patients demonstrated significant improvements in various hemodynamic parameters:
Parameter | Mean Difference (SMD) | 95% Confidence Interval | p-value |
---|---|---|---|
Pulmonary Vascular Resistance | -0.53 | -0.77 to -0.29 | <0.05 |
Cardiac Index | 0.60 | 0.37 to 0.83 | <0.05 |
NT-proBNP | -0.22 | -0.40 to -0.03 | <0.05 |
6-Minute Walk Distance | 0.33 | 0.15 to 0.50 | <0.05 |
Mean Pulmonary Arterial Pressure | -0.43 | -0.64 to -0.23 | <0.05 |
These results indicate that macitentan significantly reduces PVR and improves functional capacity in PAH patients .
Case Studies
A recent study focused on pediatric patients with severe pulmonary hypertension treated with macitentan revealed promising outcomes:
- Patient Cohort : The study included 24 children with a median age of 10.7 years.
- Treatment Protocol : Macitentan was administered as monotherapy or in combination with other therapies.
- Key Findings :
Pharmacokinetics and Safety Profile
Macitentan exhibits a favorable pharmacokinetic profile characterized by:
- Long Half-Life : This allows for once-daily dosing, enhancing patient compliance.
- Active Metabolite : ACT-132577 contributes to its sustained action.
In terms of safety, macitentan has been associated with fewer adverse events compared to other ERAs, such as bosentan. Common side effects include peripheral edema and anemia; however, these are generally manageable .
Research Implications
The ongoing research into macitentan's biological activity continues to expand its therapeutic potential beyond PAH:
Q & A
Basic Research Questions
Q. What are the critical experimental design considerations when using Macitentan D4 in preclinical studies?
When designing preclinical studies with this compound, researchers must account for its deuterated structure, which increases metabolic stability and extends its half-life compared to non-deuterated Macitentan. Key factors include:
- Dosage Optimization : Adjust dosing intervals based on its prolonged half-life to maintain therapeutic efficacy while minimizing toxicity .
- Analytical Validation : Use high-performance liquid chromatography (HPLC) or mass spectrometry to confirm purity and isotopic integrity, as deuterium substitution can affect pharmacokinetic properties .
- Control Groups : Include non-deuterated Macitentan as a comparator to isolate isotopic effects on receptor binding and metabolism .
Q. How should researchers characterize the stability and purity of this compound in experimental settings?
- Purity Assessment : Employ nuclear magnetic resonance (NMR) and elemental analysis to verify chemical structure and isotopic labeling. For new batches, validate deuterium incorporation rates to ensure consistency .
- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions to establish storage guidelines. Monitor for deuterium-hydrogen exchange, which could alter pharmacokinetics .
Q. What in vitro assays are most suitable for evaluating this compound's dual endothelin receptor (ETA/ETB) antagonism?
- Receptor Binding Assays : Use radiolabeled endothelin-1 (ET-1) in competitive binding studies with human ETA/ETB receptors to determine IC50 values. Include Macitentan as a reference to compare deuterium-induced shifts in potency .
- Functional Assays : Measure inhibition of ET-1-induced vasoconstriction in isolated vascular tissues or cell lines expressing endothelin receptors. Correlate results with in vivo efficacy data to validate translational relevance .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from differences in metabolic processing or tissue distribution. Methodological strategies include:
- Comparative Pharmacokinetics : Track deuterium retention in plasma and target tissues (e.g., lung, liver) using isotopic tracing. Assess whether prolonged half-life in vivo aligns with in vitro stability .
- Mechanistic Studies : Evaluate receptor occupancy and downstream signaling (e.g., MAPK/Akt pathways) in both settings. For example, in lung cancer models, this compound’s synergy with paclitaxel was linked to enhanced apoptosis via Akt inhibition, which may not manifest in simplified in vitro systems .
Q. What statistical approaches are recommended for analyzing long-term safety data from this compound trials?
- Time-to-Event Analysis : Use Kaplan-Meier curves and Cox proportional hazards models to assess survival and adverse event (AE) risks in longitudinal studies like SERAPHIN. Account for censoring due to patient dropout or transition to commercial therapies .
- Subgroup Stratification : In real-world studies, stratify AE rates by baseline WHO functional class, comorbidities, and concomitant therapies (e.g., PDE5 inhibitors) to identify risk modifiers .
Q. How can researchers design studies to investigate this compound’s potential in combination therapies?
- Synergy Testing : Use Chou-Talalay combination index assays to determine additive, synergistic, or antagonistic effects with other PAH therapies (e.g., phosphodiesterase inhibitors). For cancer applications, test sequential vs. concurrent dosing with chemotherapeutics like paclitaxel .
- Dose-Ranging Studies : Employ factorial designs to optimize dosing ratios while monitoring for drug-drug interactions, particularly hepatic enzyme induction, which may alter this compound’s metabolism .
Q. What methodologies address conflicting data on this compound’s impact on hepatic function?
- Biomarker Profiling : Measure liver enzymes (ALT, AST) and bile acid transporters in preclinical models and clinical cohorts. Compare results with historical data from non-deuterated Macitentan to isolate isotopic effects .
- Mechanistic Toxicology : Use in vitro hepatocyte models to assess mitochondrial toxicity and bile salt export pump (BSEP) inhibition. Cross-validate findings with in vivo histopathology from long-term studies .
Q. Methodological Guidelines
Q. What protocols ensure reproducibility in this compound studies?
- Detailed Experimental Reporting : Follow Beilstein Journal guidelines for documenting synthesis, characterization, and assay conditions. Include batch-specific deuterium content and stability data in supplementary materials .
- Data Sharing : Deposit raw pharmacokinetic datasets in repositories like Figshare or Zenodo to enable meta-analyses and cross-study validation .
Q. How should researchers handle variability in this compound’s efficacy across disease models?
- Model-Specific Optimization : Tailor dosing regimens to disease pathophysiology. For PAH, prioritize right ventricular (RV) function metrics (e.g., echocardiography, cMRI), whereas in cancer, focus on tumor proliferation and metastasis assays .
- Meta-Analysis : Pool data from heterogeneous studies using random-effects models to identify confounding variables (e.g., species differences, endothelin receptor isoform expression) .
Q. What ethical considerations apply to long-term this compound trials?
- Informed Consent : Clearly communicate risks of prolonged deuterated compound exposure, including theoretical risks of isotopic toxicity, even if preclinical data suggest safety .
- Data Monitoring Committees : Implement independent oversight for trials exceeding 2 years to review emerging safety signals and ensure adherence to stopping rules .
Q. Tables
Table 1. Key Pharmacokinetic Properties of this compound vs. Macitentan
Parameter | This compound | Macitentan | Reference |
---|---|---|---|
Half-life (hr) | 18–22 | 14–16 | |
IC50 (ETA Receptor, nM) | 3.4 | 3.1 | |
Hepatic Toxicity Risk | Low | Moderate |
Table 2. Methodological Recommendations for Common Research Scenarios
Properties
IUPAC Name |
5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-tetradeuterioethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Br2N6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27)/i8D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCMEBMXRHSZKX-LZMSFWOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=NC=C(C=N1)Br)OC2=NC=NC(=C2C3=CC=C(C=C3)Br)NS(=O)(=O)NCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Br2N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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